1,4-dimethyl-1H-pyrazole-5-carbonyl chloride
Description
1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride is a reactive acyl chloride derivative of the pyrazole heterocycle. Its structure features methyl groups at the 1- and 4-positions of the pyrazole ring and a carbonyl chloride moiety at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of amides, esters, and other acylated derivatives due to its high electrophilicity. Its reactivity stems from the electron-withdrawing effect of the carbonyl chloride group, which enhances its susceptibility to nucleophilic attack.
Properties
IUPAC Name |
2,4-dimethylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-8-9(2)5(4)6(7)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOXOJCVQXEPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609473 | |
| Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160886-90-8 | |
| Record name | 1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The pyrazole core is typically constructed via cyclocondensation between methylhydrazine and β-ketoesters. For 1,4-dimethyl substitution, ethyl 3-methylacetoacetate serves as the β-ketoester precursor. The reaction proceeds under acidic conditions (e.g., acetic anhydride) at elevated temperatures (110–120°C), forming the 1,3-dimethylpyrazole intermediate. Adjusting the β-ketoester’s substituents allows directional control over the methyl groups. For example, substituting the β-ketoester with a methyl group at the γ-position yields 1,4-dimethylpyrazole after cyclization.
Key Reaction Conditions :
Chlorination of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
The carboxylic acid at position 5 is converted to the acyl chloride using chlorinating agents. Two primary methods dominate:
Method A: Thionyl Chloride (SOCl₂)
A classic approach involves refluxing the carboxylic acid with excess SOCl₂ (1:3 molar ratio) under anhydrous conditions. The reaction is exothermic, requiring temperature control at 60–80°C.
Typical Protocol :
Method B: Silicon Tetrachloride (SiCl₄) with Catalysts
Patent EP1957463A1 describes a solvent-free method using SiCl₄ and AlCl₃ (1–3 mol% catalyst) at 30–50°C. This approach avoids hydrolysis side reactions and achieves high selectivity:
| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SiCl₄ | AlCl₃ | 40 | 92 | 99 |
| SiCl₄ | ZnCl₂ | 50 | 88 | 98 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Stoichiometric Adjustments
Excess chlorinating agent (1.5–2 equivalents) ensures complete conversion. For SiCl₄, a 0.3:1 molar ratio relative to the carboxylic acid is optimal.
Industrial-Scale Production Methods
Large-scale synthesis adopts continuous flow reactors to enhance safety and efficiency. Key steps include:
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Automated Feed Systems : Precise dosing of methylhydrazine and β-ketoesters reduces variability.
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In-Line Distillation : Immediate removal of low-boiling-point byproducts (e.g., ethanol) during cyclocondensation.
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Catalytic Chlorination : SiCl₄ with AlCl₃ in a fixed-bed reactor achieves 95% conversion in 2 hours.
Case Study : A 3000L reactor produces 610 kg of this compound per batch with 98.5% purity.
Analytical Characterization Techniques
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used to hydrolyze the carbonyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride exhibit significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in pharmaceuticals.
Anti-inflammatory Properties
Case studies have indicated that compounds derived from this compound may possess anti-inflammatory effects. These compounds have been tested in vitro for their ability to inhibit pro-inflammatory cytokines, which could lead to the development of new anti-inflammatory drugs .
Cancer Research
The compound has also shown promise in cancer research. Studies suggest that its derivatives can induce apoptosis in cancer cells, making it a candidate for further investigation in oncological therapies. The mechanisms involve the modulation of cell signaling pathways associated with cell survival and death.
Agrochemical Applications
Herbicide Development
this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives have been formulated to target specific weed species while minimizing impact on crops, thus enhancing agricultural productivity .
Insecticides
Research has indicated that compounds derived from this compound may exhibit insecticidal properties. These compounds can disrupt the nervous systems of pests, providing a potential avenue for developing safer and more effective insecticides .
Synthesis and Chemical Reactions
Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in various organic syntheses, particularly in the preparation of pyrazole-based compounds. Its reactivity allows it to participate in nucleophilic substitution reactions and condensation reactions, facilitating the formation of complex organic molecules .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of various derivatives of this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that derivatives could inhibit the production of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests that these compounds may be developed into therapeutic agents for treating inflammatory diseases .
Case Study 3: Insecticidal Activity
Field trials conducted with formulations containing derivatives of this compound showed effective control over pest populations with minimal toxicity to non-target organisms. This highlights its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, pyrazole derivatives often interact with biological targets such as enzymes or receptors. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and modulation of biological activity.
Comparison with Similar Compounds
The provided evidence focuses on structurally related pyrazole carboxamide derivatives (e.g., compounds 3a–3e ), which share a pyrazole core but differ in substitution patterns and functional groups. Below is a comparative analysis based on structural, synthetic, and physicochemical properties:
Structural and Functional Group Differences
1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride :
- Substituents: Methyl groups at positions 1 and 4.
- Functional group: Carbonyl chloride (–COCl) at position 5.
- Reactivity: High electrophilicity due to the –COCl group, making it ideal for acylation reactions.
-
- Substituents: Aryl groups (e.g., phenyl, 4-chlorophenyl) at position 1 and a methyl group at position 3.
- Functional group: Carboxamide (–CONHR) at position 4.
- Reactivity: Moderate, as carboxamides are less reactive than acyl chlorides. These derivatives require coupling agents (e.g., EDCI/HOBt) for further functionalization .
Physicochemical Properties
Key Observations :
- Melting Points : Aryl-substituted derivatives (e.g., 3b ) exhibit higher melting points than alkyl-substituted analogs (3a ), likely due to enhanced π-π stacking and intermolecular interactions .
- Reactivity : The carbonyl chloride group in this compound enables direct nucleophilic substitution without coupling agents, unlike carboxamides (3a–3e ), which require EDCI/HOBt for amide bond formation .
Stability and Handling
- The carbonyl chloride group in this compound makes it moisture-sensitive, requiring anhydrous conditions. In contrast, carboxamides (3a–3e ) are more stable and amenable to aqueous workup .
Biological Activity
1,4-Dimethyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.
This compound is characterized by its unique substitution pattern on the pyrazole ring, which enhances its reactivity and potential biological effects. The compound can be synthesized through reactions involving thionyl chloride, yielding high-purity products suitable for further research applications .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit enzyme activity by binding to active sites, thus blocking substrate access. This mechanism underlies its potential anti-inflammatory and antimicrobial properties .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have demonstrated antiproliferative effects against various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of cell proliferation |
| Breast Cancer | MDA-MB-231 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | Cell cycle arrest |
| Renal Cancer | 786-O | Decreased viability |
In vitro studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The following table summarizes the anti-inflammatory activity observed in various studies:
| Compound | IC50 (μg/mL) | Reference Drug | IC50 (μg/mL) |
|---|---|---|---|
| This compound | 60.56 | Diclofenac Sodium | 54.65 |
| Other Pyrazole Derivatives | 57.24 | Celecoxib | 22.00 |
These findings suggest that this compound may serve as a lead for developing new anti-inflammatory agents with improved safety profiles .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can effectively reduce bacterial growth through mechanisms that may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies
A notable study focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The derivatives were screened for their anticancer and anti-inflammatory activities using standard assays:
- Anticancer Assay: The derivative exhibited significant cytotoxicity against several cancer cell lines.
- Anti-inflammatory Assay: The compound showed a marked reduction in edema in carrageenan-induced rat models.
These results highlight the potential of this compound in therapeutic applications targeting cancer and inflammation .
Q & A
Basic: What are the recommended synthetic routes for preparing 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves functionalization of a preformed pyrazole core. For example, a pyrazole carboxylic acid precursor (e.g., 1,4-dimethyl-1H-pyrazole-5-carboxylic acid) can be treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acyl chloride. Key optimization steps include:
- Temperature Control: Maintain 0–5°C during chlorination to minimize side reactions (e.g., hydrolysis or decomposition) .
- Catalytic Additives: Use dimethylformamide (DMF) as a catalyst (1–5 mol%) to accelerate the reaction .
- Purification: Distill under reduced pressure or recrystallize from anhydrous solvents (e.g., dichloromethane/hexane) to isolate the product .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound derivatives?
Methodological Answer:
SC-XRD is critical for confirming regiochemistry, substituent orientation, and hydrogen-bonding patterns. For example:
- SHELX Integration: Use SHELXL for refinement, leveraging its robust handling of light-atom structures and disorder modeling. Key parameters include anisotropic displacement parameters for non-H atoms and restraints for flexible groups .
- Validation Tools: Cross-validate results with CCDC databases and Platon to check for missed symmetry or twinning .
- Case Study: In a related pyrazole-carbaldehyde derivative, SC-XRD confirmed the planar geometry of the pyrazole ring and the spatial orientation of substituents, resolving conflicting NMR assignments .
Basic: What purification techniques are most effective for isolating this compound, given its sensitivity to moisture?
Methodological Answer:
- Distillation: Short-path distillation under high vacuum (<1 mmHg) minimizes thermal decomposition .
- Chromatography: Use flash chromatography with silica gel and anhydrous eluents (e.g., ethyl acetate/hexane with 1% triethylamine to suppress hydrolysis) .
- Crystallization: Recrystallize from dry toluene at low temperatures (−20°C) to obtain high-purity crystals .
Advanced: How can density functional theory (DFT) calculations predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Computational Workflow:
- Optimize geometry using B3LYP/6-31G(d) to model the carbonyl chloride’s electron density.
- Calculate Fukui indices to identify electrophilic hotspots (e.g., the carbonyl carbon) .
- Simulate transition states for reactions with amines or alcohols to assess activation barriers.
- Validation: Compare DFT-predicted reaction rates with experimental kinetic data (e.g., via in situ IR monitoring) .
Basic: How should researchers interpret the ¹H and ¹³C NMR spectra of this compound?
Methodological Answer:
- ¹H NMR:
- Pyrazole protons (H-3): δ 6.8–7.2 ppm (split due to coupling with adjacent substituents).
- Methyl groups: δ 2.4–2.6 ppm (N–CH₃) and δ 2.1–2.3 ppm (C–CH₃) .
- ¹³C NMR:
- Carbonyl carbon: δ 165–170 ppm.
- Pyrazole ring carbons: δ 140–150 ppm (C-5), δ 110–120 ppm (C-3/C-4) .
- Deuterated Solvents: Use CDCl₃ for solubility and to avoid exchange broadening .
Advanced: What mechanistic insights explain the regioselective acylation of 1,4-dimethyl-1H-pyrazole derivatives?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Electronic Effects: Electron-donating methyl groups at positions 1 and 4 deactivate the pyrazole ring, directing electrophiles (e.g., acylating agents) to the electron-deficient C-5 position .
- Steric Hindrance: Substituents at C-3/C-5 create steric barriers, favoring acyl chloride formation at the less hindered site. Kinetic studies using Hammett plots can quantify these effects .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Keep under inert gas (Ar/N₂) in sealed, flame-dried glassware at −20°C .
- Moisture Control: Use molecular sieves (3Å) in storage vials and perform reactions in gloveboxes if hydrolysis is a concern .
- Decomposition Signs: Discoloration (yellow to brown) or gas evolution indicates degradation; discard if purity drops below 95% .
Advanced: What strategies can be employed to study the bioactivity of this compound in drug discovery pipelines?
Methodological Answer:
- Target Identification: Screen against kinase or protease libraries via fluorescence polarization assays, leveraging the acyl chloride’s reactivity to form covalent inhibitors .
- Metabolic Stability: Use LC-MS to track hydrolysis in liver microsomes; modify the pyrazole core with electron-withdrawing groups to enhance stability .
- In Silico Docking: Perform molecular docking with AutoDock Vina to predict binding modes to target proteins (e.g., COX-2), guided by SC-XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
